1,3-Thiazol-4-ylmethylamine hydrobromide basic properties
1,3-Thiazol-4-ylmethylamine hydrobromide basic properties
An In-depth Technical Guide to the Core Basic Properties of 1,3-Thiazol-4-ylmethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Thiazol-4-ylmethylamine hydrobromide is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active compounds, including vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including inflammatory conditions, infections, and cancer.[3][4] This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and handling of 1,3-Thiazol-4-ylmethylamine hydrobromide, offering a critical knowledge base for its application in research and development.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of 1,3-Thiazol-4-ylmethylamine hydrobromide are foundational to its reactivity and application in synthesis.
Molecular Structure
The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a methylamine group. The amine is protonated by hydrobromic acid to form the hydrobromide salt.
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IUPAC Name: (1,3-Thiazol-4-yl)methanamine hydrobromide
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Molecular Formula: C₄H₇BrN₂S[7]
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Molecular Weight: 195.08 g/mol (Calculated)
Physicochemical Data Summary
Quantitative data for this specific molecule is not extensively published. The following table summarizes known data and expert-derived estimations based on its chemical structure.
| Property | Value / Observation |
| Appearance | Light yellow to brown solid.[5] |
| pKa (Estimated) | The thiazole ring nitrogen is weakly basic (pKa of conjugate acid ≈ 2.5).[8] The primary alkylamine is significantly more basic (pKa of conjugate acid typically ≈ 9-10). Therefore, the aminomethyl group is the primary site of protonation. The overall basicity is dictated by this exocyclic amine. |
| Solubility | As an amine hydrobromide salt, it is expected to have good solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar aprotic solvents. However, some substituted aminothiazoles have shown solubility issues in aqueous media.[9] |
| Stability | The thiazole ring is aromatic and relatively stable.[10] It is more stable towards photo-oxidation and Wasserman rearrangement than its oxazole counterpart.[11] Amine hydrobromide salts are generally stable under standard conditions but should be protected from strong bases (which would liberate the free amine) and moisture. |
| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] Keep container tightly closed in a dry, well-ventilated place. |
Basicity and Reactivity: A Mechanistic Perspective
The chemical behavior of 1,3-Thiazol-4-ylmethylamine hydrobromide is dominated by the interplay between the aromatic thiazole ring and the exocyclic aminomethyl group.
Understanding the Basicity
The thiazole ring itself is a weak base. The lone pair on the nitrogen atom (N3) is available for protonation, but the pKa of the resulting thiazolium ion is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7).[8]
The primary basic center of the molecule is the exocyclic aminomethyl group. Aliphatic primary amines typically have conjugate acid pKa values in the range of 9-10. In the hydrobromide salt form, this amine is protonated, forming an ammonium cation. This has significant implications for its handling and reaction chemistry. To utilize the amine as a nucleophile, it must first be deprotonated by a suitable base.
Figure 1: Acid-base equilibrium of the target compound.
Reactivity of the Thiazole Ring
The thiazole ring exhibits characteristic aromatic reactivity.[12]
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Electrophilic Substitution: The ring is generally electron-deficient. Electrophilic attack is possible, with the C5 position being the most electron-rich and thus the preferred site for substitution.[12]
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Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized or if there is a good leaving group at C2.[12]
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Deprotonation: The proton at the C2 position is the most acidic on the ring and can be removed by strong organometallic bases.[8]
The aminomethyl substituent at C4 acts as a versatile handle for further synthetic modifications, allowing for amide bond formation, alkylation, or other standard amine chemistries once converted to the free base.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and versatile method for constructing the 1,3-thiazole core is the Hantzsch thiazole synthesis.[1][13][14] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 1,3-Thiazol-4-ylmethylamine, a protected amino group is required.
Figure 2: Generalized Hantzsch synthesis workflow.
Exemplary Experimental Protocol
The following protocol is a representative, multi-step synthesis based on established Hantzsch reaction principles.
Step 1: Synthesis of 2-amino-N-(thiazol-4-ylmethyl)acetamide (Protected Precursor)
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Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in ethanol, add thioacetamide (1.0 eq).
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Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, 4-(chloromethyl)-2-methyl-1,3-thiazole, is filtered, washed with water, and dried.
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Amination: The 4-(chloromethyl)-2-methyl-1,3-thiazole is then reacted with a protected amine source, such as potassium phthalimide, followed by hydrazinolysis to yield the primary amine.
Step 2: Hydrobromide Salt Formation
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Dissolution: Dissolve the purified 1,3-Thiazol-4-ylmethylamine free base in a suitable solvent such as isopropanol or diethyl ether.
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Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq) dropwise with stirring.
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Precipitation & Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the cold for 30 minutes.
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Purification: Collect the solid by vacuum filtration, wash with cold solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum to yield the final product.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of 1,3-Thiazol-4-ylmethylamine hydrobromide. The expected data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A singlet for the C2-H proton of the thiazole ring, typically downfield (δ 8.5-9.0 ppm).
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A singlet for the C5-H proton of the thiazole ring (δ 7.0-7.5 ppm).[15]
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A singlet or doublet for the methylene protons (-CH₂-NH₃⁺) adjacent to the thiazole ring (δ 4.0-4.5 ppm).
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A broad singlet for the ammonium protons (-NH₃⁺) which may be exchangeable with D₂O (δ 8.0-8.5 ppm).
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¹³C NMR: The carbon NMR spectrum will provide key structural information:
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information on the functional groups present.[18]
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N-H Stretching: A broad band in the range of 3200-2800 cm⁻¹ corresponding to the ammonium (-NH₃⁺) group.
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C-H Stretching: Aromatic C-H stretches from the thiazole ring above 3000 cm⁻¹, and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.
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C=N and C=C Stretching: Characteristic aromatic ring stretching vibrations in the 1650-1450 cm⁻¹ region.
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C-S Stretching: Typically weak absorptions in the fingerprint region (800-600 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[8]
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Molecular Ion: The expected analysis would be for the free base (C₄H₆N₂S). The mass spectrometer would detect the cation [M+H]⁺ with a mass corresponding to C₄H₇N₂S⁺.
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Fragmentation: Common fragmentation patterns would involve the loss of the amine group or cleavage of the thiazole ring.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
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Hazard Profile: Causes skin and serious eye irritation.[19] As with most amine salts, it may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.
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Incompatibilities: Incompatible with strong bases (will liberate the volatile free amine) and strong oxidizing agents.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]
Conclusion
1,3-Thiazol-4-ylmethylamine hydrobromide is a key synthetic intermediate whose utility is derived from the versatile reactivity of both the thiazole heterocycle and the primary amine function. A thorough understanding of its basic properties—including its structure, pKa considerations, reactivity, and spectral characteristics—is paramount for its effective use in the design and synthesis of novel, biologically active molecules. This guide serves as a foundational resource for scientists, enabling informed experimental design and safe handling practices.
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